5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
Overview
Description
5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol is a phenolic compound with a unique structure that includes a hydroxyprop-1-en-1-yl group and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where a hydroxyprop-1-en-1-yl group is introduced to a methoxyphenol substrate. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of renewable biomass as a starting material is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the hydroxyprop-1-en-1-yl group can be reduced to form saturated alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are often used.
Major Products
Oxidation: Formation of 5-(3-oxoprop-1-en-1-yl)-2-methoxyphenol.
Reduction: Formation of 5-(3-hydroxypropyl)-2-methoxyphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways such as the NF-κB pathway, which is involved in the regulation of immune responses and cell survival.
Comparison with Similar Compounds
Similar Compounds
5-(3-Hydroxyprop-1-en-1-yl)benzene-1,3-diol: Similar structure but lacks the methoxy group.
5-Hydroxyconiferyl alcohol: Contains a similar hydroxyprop-1-en-1-yl group but has different substituents on the benzene ring.
Uniqueness
5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol is unique due to the presence of both a hydroxyprop-1-en-1-yl group and a methoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10-5-4-8(3-2-6-11)7-9(10)12/h2-5,7,11-12H,6H2,1H3/b3-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYQTTPTUBTOOF-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CCO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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